molecular formula C13H19N3O3 B1388644 N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide CAS No. 1228665-95-9

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide

Cat. No. B1388644
CAS RN: 1228665-95-9
M. Wt: 265.31 g/mol
InChI Key: IKSDJNKTGAKORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (DMPN) is a novel compound with potential applications in a wide range of areas, including scientific research, drug development, and medical applications. DMPN is an analogue of nicotinamide and has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has been used in a variety of scientific research applications, including the study of cell signaling pathways, the development of novel drug delivery systems, and the evaluation of drug efficacy. In addition, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has been used to study the role of nicotinic acid in the regulation of energy metabolism, as well as its potential role in the treatment of metabolic disorders. N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has also been used to study the role of nicotinic acid in the regulation of inflammation and the development of novel anti-inflammatory agents.

Mechanism of Action

The exact mechanism of action of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is not yet fully understood. However, it is believed that N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide acts as an agonist of nicotinic acid receptors, which are involved in a variety of physiological processes. N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is also believed to interact with other receptors, such as G-protein coupled receptors and ion channels, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has been shown to reduce inflammation, improve glucose tolerance, and reduce the risk of cardiovascular disease. In addition, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has been shown to have anti-cancer and anti-viral effects, as well as to reduce the risk of stroke and other neurological disorders.

Advantages and Limitations for Lab Experiments

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has several advantages as a research tool. It is relatively easy to synthesize and is chemically stable, making it suitable for use in a variety of laboratory experiments. In addition, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has several limitations as a research tool. It is not yet fully understood how N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide interacts with other receptors and ion channels, making it difficult to accurately predict its effects in different cellular contexts. In addition, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has not been approved for use in humans, making it difficult to use in clinical trials.

Future Directions

The potential future directions for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide are numerous. One potential application is the development of novel drug delivery systems, which could be used to target specific tissues or organs. In addition, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide could be used to study the role of nicotinic acid in the regulation of energy metabolism, as well as its potential role in the treatment of metabolic disorders. Finally, N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide could be used to develop novel anti-cancer and anti-viral agents, as well as to reduce the risk of stroke and other neurological disorders.

properties

IUPAC Name

N,2-dimethoxy-N-methyl-6-pyrrolidin-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-15(19-3)13(17)10-6-7-11(14-12(10)18-2)16-8-4-5-9-16/h6-7H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSDJNKTGAKORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=C(C=C1)N2CCCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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